molecular formula C21H28N6O2 B5422196 N-(3-methoxyphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide

N-(3-methoxyphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide

Cat. No. B5422196
M. Wt: 396.5 g/mol
InChI Key: OXXREYXODYQNGZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide, also known as MP-10, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MP-10 is a piperazinecarboxamide derivative that has shown promising results in preclinical studies as a potential treatment for various diseases.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide is not yet fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of various enzymes such as phosphodiesterases (PDEs) and histone deacetylases (HDACs), which are involved in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been found to modulate the activity of various transcription factors such as NF-κB and STAT3, which are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory effects by suppressing the production of inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methoxyphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide is its potent therapeutic activity in preclinical models. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another advantage of this compound is its relatively low toxicity, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in synthetic organic chemistry. Another limitation of this compound is its limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the development of N-(3-methoxyphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide as a potential therapeutic agent. One of the future directions is the optimization of its synthesis method to improve its yield and purity. Another future direction is the development of novel formulations of this compound to improve its bioavailability and pharmacokinetic properties. Furthermore, the elucidation of the exact mechanism of action of this compound will provide valuable insights into its therapeutic potential. Finally, the evaluation of the safety and efficacy of this compound in clinical trials will determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide involves the reaction of 3-methoxyphenylhydrazine with 6-bromo-3-pyridazinecarboxylic acid, followed by the reaction of the resulting compound with piperidine and 1,1'-carbonyldiimidazole. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

N-(3-methoxyphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-29-18-7-5-6-17(16-18)22-21(28)27-14-12-26(13-15-27)20-9-8-19(23-24-20)25-10-3-2-4-11-25/h5-9,16H,2-4,10-15H2,1H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXREYXODYQNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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